molecular formula C26H30F5NO11 B15336610 (2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate

(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate

Cat. No.: B15336610
M. Wt: 627.5 g/mol
InChI Key: WCOYYCYACYSVDW-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate is a complex organic compound that features a pentafluorophenyl group and a hexanoate ester linked to a modified oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate typically involves multiple steps:

    Formation of the Pentafluorophenyl Group: The pentafluorophenyl group can be synthesized by the fluorination of phenyl compounds using reagents such as sulfur tetrafluoride or cobalt trifluoride.

    Preparation of the Oxane Ring: The oxane ring is modified with acetamido and acetyloxy groups through acetylation reactions using acetic anhydride in the presence of a catalyst like pyridine.

    Esterification: The final step involves the esterification of the hexanoic acid with the modified oxane ring and the pentafluorophenyl group. This can be achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and acetyloxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the ester and amide functionalities, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s modified oxane ring can be used to study carbohydrate-protein interactions. The acetamido and acetyloxy groups mimic natural sugar moieties, making it useful in glycoscience.

Medicine

In medicine, the compound’s potential as a drug delivery agent is being explored. The ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and aerospace.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate involves its interaction with specific molecular targets. The pentafluorophenyl group can interact with hydrophobic pockets in proteins, while the acetamido and acetyloxy groups can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3,4,5,6-Pentafluorophenyl) 6-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
  • (2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

Uniqueness

The uniqueness of (2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate lies in its combination of a highly fluorinated aromatic ring with a modified oxane ring. This structure imparts unique chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C26H30F5NO11

Molecular Weight

627.5 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/C26H30F5NO11/c1-11(33)32-22-25(41-14(4)36)23(40-13(3)35)15(10-39-12(2)34)42-26(22)38-9-7-5-6-8-16(37)43-24-20(30)18(28)17(27)19(29)21(24)31/h15,22-23,25-26H,5-10H2,1-4H3,(H,32,33)

InChI Key

WCOYYCYACYSVDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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